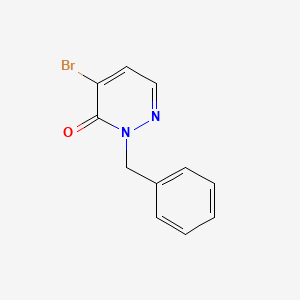

2-Benzyl-4-bromopyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyl-4-bromopyridazin-3(2H)-one, also known as BBP, is a synthetic compound that has been studied for its various applications in the medical and scientific fields. BPP is a heterocyclic compound that is composed of a pyridazinone core with a benzyl group and bromine atom attached to it. It has been studied for its potential use in drug development, as well as its ability to act as a catalyst for organic reactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Selective Bromine-Magnesium Exchange

The selective bromine-magnesium exchange on derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one, like 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, has been achieved using MesMgBr as a reagent. This process facilitates the synthesis of various unknown pyridazin-3(2H)-one derivatives (Verhelst et al., 2011).

Functionalization via Halogen-Magnesium Exchange

Research on halogen-magnesium exchange reactions followed by quenching with electrophiles has been performed to functionalize the pyridazin-3(2H)-one core. This approach provides a method to synthesize diverse derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one (Ryabtsova et al., 2009).

Nucleophilic Substitution of Hydrogen (SNH)

Utilizing the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents followed by quenching with electrophiles led to the discovery of cine substitution and production of 4,5-disubstituted pyridazin-3(2H)-ones (Verhelst et al., 2011).

Biological and Pharmaceutical Research

- Bioactivity and Ecological Role Exploration: The bioactivity and ecological role of compounds related to 2-Benzyl-4-bromopyridazin-3(2H)-one, such as 1,4-benzoxazinones, have been extensively researched. These compounds are known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also considered as leads for natural herbicide models (Macias et al., 2009).

Chemical Synthesis Techniques

Alpha-Pyridylation

The alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, involving bromopyridine, is a process that can be associated with the synthesis of compounds like 2-Benzyl-4-bromopyridazin-3(2H)-one (Clayden & Hennecke, 2008).

Synthesis in Ionic Liquid Medium

Synthesizing derivatives of benzoxazines (related to 2-Benzyl-4-bromopyridazin-3(2H)-one) in an ionic liquid medium demonstrates an efficient and environmentally benign method (Sharifi et al., 2014).

Molecular Structure and Characterization

Molecular Structure Studies

Detailed investigations into the molecular structure of compounds similar to 2-Benzyl-4-bromopyridazin-3(2H)-one have been conducted, providing insights into their chemical properties and potential applications (Hwang et al., 2006).

Eco-Friendly Synthesis Methods

The eco-friendly synthesis of benzo[d]thiazoles and benzo[d]oxazoles using 2-acylpyridazin-3(2H)-ones highlights a green approach to synthesizing complex molecules related to 2-Benzyl-4-bromopyridazin-3(2H)-one (Sung et al., 2013).

Propiedades

IUPAC Name |

2-benzyl-4-bromopyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLIJYUZXBNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-bromopyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)